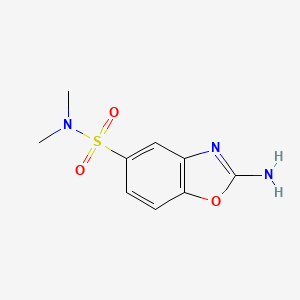

2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

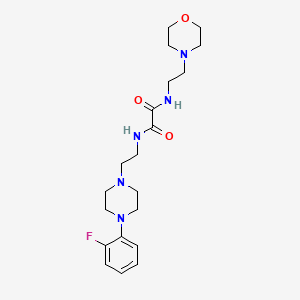

2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide is a chemical compound with the empirical formula C9H11N3O2S2 and a molecular weight of 257.33 . It is a solid substance .

Synthesis Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom each of oxygen (O) and nitrogen (N) .Chemical Reactions Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Physical and Chemical Properties Analysis

This compound is a solid substance . Its SMILES string is CN(S(=O)(C1=CC=C2N=C(SC2=C1)N)=O)C . The InChI is 1S/C9H11N3O2S2/c1-12(2)16(13,14)6-3-4-7-8(5-6)15-9(10)11-7/h3-5H,1-2H3,(H2,10,11) .Scientific Research Applications

Synthesis and Modification

One-Step Synthesis in Aqueous Media : A study by Zali-Boeini et al. (2015) explores the efficient synthesis of benzoxazole-based sulfonamides, including similar structures to 2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide, in aqueous ethanol. This method represents a green chemistry approach due to its use of water as a solvent, showcasing the compound's role in synthesizing benzazole derivatives Zali-Boeini et al., 2015.

Modification of Polymeric Materials : Aly and El-Mohdy (2015) investigated the modification of polyvinyl alcohol/acrylic acid hydrogels through the incorporation of various amine compounds, including structures akin to this compound. These modifications aimed to enhance the materials' properties for potential medical applications, demonstrating the compound's versatility in material science Aly & El-Mohdy, 2015.

Antibacterial and Antifungal Applications : Research by Bm et al. (2016) on 1,3-benzoxazole-5-sulfonamide derivatives revealed some compounds exhibited significant antimicrobial activity. This study suggests potential applications of these derivatives in developing new antibacterial and antifungal agents Bm et al., 2016.

Molecular Docking and Biological Evaluation

Molecular Docking Studies : A study by Fathima et al. (2021) involved the synthesis of novel benzoxazole derivatives linked with oxadiazole and evaluated their antimicrobial and antitubercular activities. The compounds demonstrated wide-ranging activities and promising results in molecular docking studies, indicating their potential as therapeutic agents Fathima et al., 2021.

Evaluation of Tautomeric Behavior : Erturk et al. (2016) investigated the tautomeric behavior of sulfonamide derivatives using spectroscopic methods and density functional theory. This research provides insight into how molecular conformation affects the pharmaceutical and biological activities of compounds like this compound Erturk et al., 2016.

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as sulfonamides are known to inhibit enzymes like dihydropteroate synthetase , which is crucial for the production of folate in bacteria .

Mode of Action

Sulfonamides, a class of compounds to which it belongs, are known to act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and thus prevent the formation of dihydrofolate, a precursor for bacterial DNA synthesis .

Biochemical Pathways

Based on the known action of sulfonamides, it can be inferred that it interferes with the folate synthesis pathway in bacteria, leading to inhibition of bacterial dna synthesis .

Pharmacokinetics

It is known that the compound should be stored in a refrigerated environment , suggesting that its stability and bioavailability may be temperature-dependent.

Result of Action

Compounds with similar structures have been reported to exhibit antifungal activity , suggesting that this compound may also have antimicrobial properties.

Action Environment

As mentioned earlier, the compound should be stored in a refrigerated environment , indicating that temperature could be a significant environmental factor affecting its stability and efficacy.

Properties

IUPAC Name |

2-amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3S/c1-12(2)16(13,14)6-3-4-8-7(5-6)11-9(10)15-8/h3-5H,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCKKYSBOPROQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2816618.png)

![6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2816621.png)

![3-(4-methoxyphenethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2816629.png)

![(2S,3R)-2-[5-(2-Methylpyrazol-3-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2816631.png)

![N-[3-Chloro-2-(hydroxymethyl)-6-methylphenyl]prop-2-enamide](/img/structure/B2816634.png)

![6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B2816635.png)

![methyl 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2816637.png)